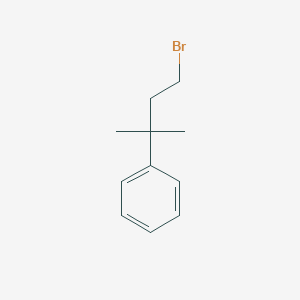

(4-Bromo-2-metilbutan-2-il)benceno

Descripción general

Descripción

(4-Bromo-2-methylbutan-2-yl)benzene, also referred to as 4-bromo-2-methylbutan-2-ylbenzene, is an organic compound that is commonly used in the synthesis of organic compounds. It is a colorless solid that is insoluble in water and has a low vapor pressure. 4-Bromo-2-methylbutan-2-ylbenzene has a wide range of applications in scientific research and laboratory experiments, and has been studied for its potential to be used in drug synthesis.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

(4-Bromo-2-metilbutan-2-il)benceno: es un compuesto valioso en química orgánica, particularmente en la síntesis de moléculas complejas. Su átomo de bromo puede actuar como un buen grupo saliente en reacciones de sustitución nucleófila, convirtiéndolo en un intermedio versátil para la construcción de enlaces carbono-carbono o carbono-heteroátomo. Este compuesto se puede utilizar para sintetizar varios productos farmacéuticos, agroquímicos y polímeros reaccionando con diferentes nucleófilos o mediante reacciones de acoplamiento catalizadas por paladio .

Productos farmacéuticos

En la industria farmacéutica, This compound se puede utilizar para crear una amplia gama de agentes terapéuticos. Sirve como un bloque de construcción para la síntesis de ingredientes farmacéuticos activos (API) que requieren un grupo fenilo unido a una cadena de carbono bromada. El átomo de bromo se puede funcionalizar aún más para introducir farmacóforos adicionales, mejorando la actividad biológica y la especificidad de los fármacos resultantes .

Ciencia de Materiales

Los científicos de materiales pueden emplear This compound en el desarrollo de nuevos materiales. Su incorporación a los polímeros puede conducir a materiales con propiedades únicas, como una mayor estabilidad térmica o resistencia al fuego. Además, se puede utilizar en la síntesis de semiconductores orgánicos, que son cruciales para el desarrollo de dispositivos electrónicos flexibles .

Química Analítica

En química analítica, This compound se puede utilizar como un estándar o compuesto de referencia en varios métodos cromatográficos y espectroscópicos. Ayuda en la calibración de instrumentos y sirve como punto de comparación para la identificación y cuantificación de compuestos similares en mezclas complejas .

Ciencia Ambiental

Los científicos ambientales podrían explorar el uso de This compound como un trazador o marcador en estudios ambientales. Su firma química distintiva permite el seguimiento de las fuentes de contaminación y el estudio de los procesos químicos en la atmósfera o los cuerpos de agua. Comprender su comportamiento y descomposición en el medio ambiente también puede contribuir a la evaluación de su impacto ecológico .

Bioquímica

En bioquímica, This compound puede ser un precursor de compuestos que interactúan con sistemas biológicos. Se puede utilizar para sintetizar moléculas que imitan sustratos o inhibidores naturales de enzimas, lo que ayuda en el estudio de las vías bioquímicas y el descubrimiento de nuevos objetivos farmacológicos .

Mecanismo De Acción

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.

Mode of Action

(4-Bromo-2-methylbutan-2-yl)benzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . The mechanism involves two steps :

This mechanism maintains the aromaticity of the benzene ring throughout the reaction .

Análisis Bioquímico

Biochemical Properties

(4-Bromo-2-methylbutan-2-yl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of intermediates that are crucial for further biochemical processes. The compound’s bromine atom acts as an electrophile, allowing it to form sigma bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function .

Cellular Effects

The effects of (4-Bromo-2-methylbutan-2-yl)benzene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, (4-Bromo-2-methylbutan-2-yl)benzene exerts its effects through electrophilic aromatic substitution. The bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable intermediates is key to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromo-2-methylbutan-2-yl)benzene have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are dependent on the stability and degradation rate of the compound in the experimental setup .

Dosage Effects in Animal Models

The effects of (4-Bromo-2-methylbutan-2-yl)benzene vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

(4-Bromo-2-methylbutan-2-yl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (4-Bromo-2-methylbutan-2-yl)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of (4-Bromo-2-methylbutan-2-yl)benzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it needs to interact with specific biomolecules within these compartments to exert its biochemical effects .

Propiedades

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMCTHMOSBLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288140 | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197-97-3 | |

| Record name | NSC54366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

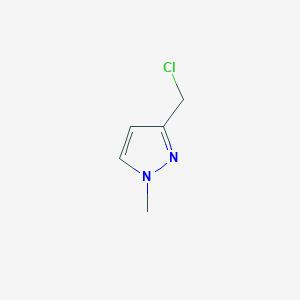

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)